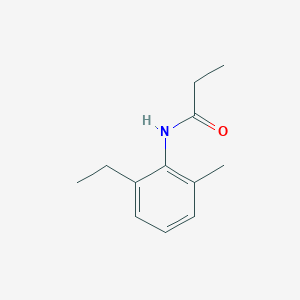
N-(2-ethyl-6-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)propanamide, also known as N-ethyl-6-methyl-2-(4-methylphenyl)hexanamide or EHM-001, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(2-ethyl-6-methylphenyl)propanamide is not fully understood. However, it has been suggested that it may act through the modulation of ion channels or the inhibition of certain enzymes.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the release of glutamate, a neurotransmitter that is involved in the development of neurodegenerative diseases. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, it has been found to have analgesic effects, which may be due to its ability to modulate the activity of certain ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-ethyl-6-methylphenyl)propanamide in lab experiments is its neuroprotective properties, which may be useful in the study of neurodegenerative diseases. Additionally, its analgesic effects may be useful in the study of chronic pain. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for the study of N-(2-ethyl-6-methylphenyl)propanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to identify other potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2-ethyl-6-methylphenyl)propanamide involves the reaction of 2-bromo-6-methylacetophenone with ethylmagnesium bromide, followed by the reaction with isobutyryl chloride. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(2-ethyl-6-methylphenyl)propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have analgesic effects, which may be useful in the treatment of chronic pain.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
N-(2-ethyl-6-methylphenyl)propanamide |
InChI |
InChI=1S/C12H17NO/c1-4-10-8-6-7-9(3)12(10)13-11(14)5-2/h6-8H,4-5H2,1-3H3,(H,13,14) |
Clave InChI |
UNLJHIWSNWSNKA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)CC)C |
SMILES canónico |
CCC1=CC=CC(=C1NC(=O)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



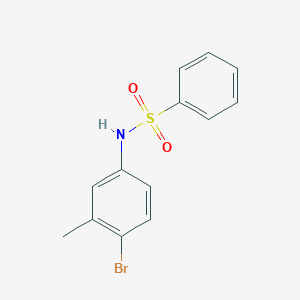
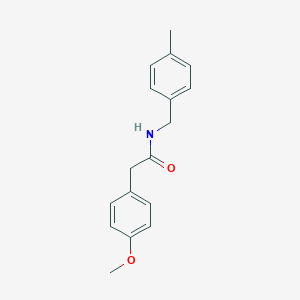

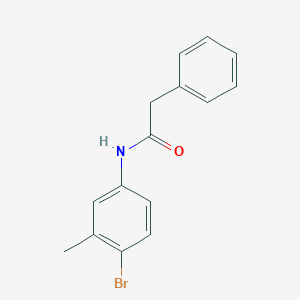
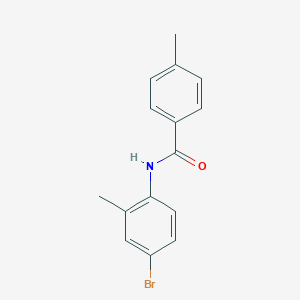
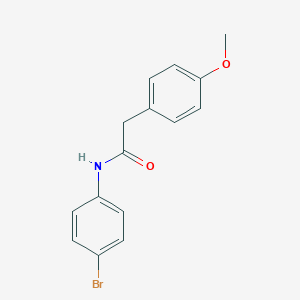

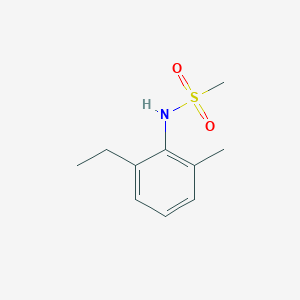
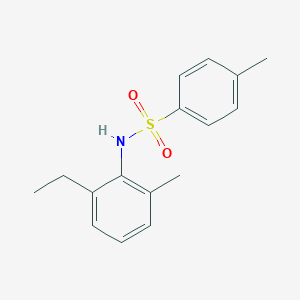
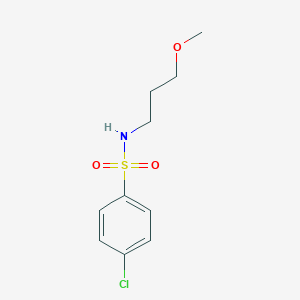
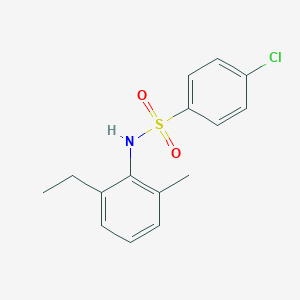

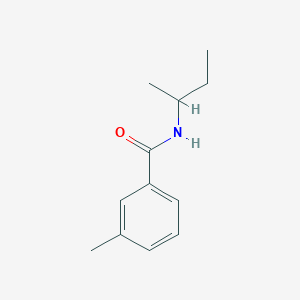
![Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate](/img/structure/B291723.png)